molecular formula C14H18N2O6 B1329652 gamma-Glutamyltyrosine CAS No. 7432-23-7

gamma-Glutamyltyrosine

Cat. No.: B1329652
CAS No.: 7432-23-7
M. Wt: 310.3 g/mol
InChI Key: VVLXCWVSSLFQDS-QWRGUYRKSA-N
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Description

Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids . This compound is involved in various biochemical processes and has significant implications in biological systems.

Mechanism of Action

Target of Action

Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine . It is a proteolytic breakdown product of larger proteins . The primary target of this compound is the enzyme Gamma-Glutamyl Transpeptidase (GGT) . GGT is present in all life forms and plays a variety of roles in diverse organisms . It is involved in the transfer of amino acids across the cellular membrane .

Mode of Action

This compound interacts with its target, GGT, by serving as a substrate for the enzyme . GGT cleaves the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .

Biochemical Pathways

The action of this compound affects the glutathione metabolism . GGT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Pharmacokinetics

It is known that ggt, the enzyme that interacts with this compound, is integrated in the plasma membrane with its active site on the outside . This suggests that this compound may need to be transported across the cell membrane to interact with GGT.

Result of Action

The action of this compound, through its interaction with GGT, can lead to the regulation of glutathione levels in the cell . This can have a significant impact on cellular redox homeostasis, as glutathione is a major cellular antioxidant . Moreover, GGT is upregulated during inflammation and in several human tumors, and it is involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of GGT, the enzyme that interacts with this compound, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the action of this compound. For example, the presence of other substrates for GGT could potentially compete with this compound for interaction with the enzyme .

Biochemical Analysis

Biochemical Properties

Gamma-Glutamyltyrosine participates in biochemical reactions primarily through its involvement in the gamma-glutamyl cycle. It interacts with enzymes such as gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to amino acids or peptides. This interaction is essential for the metabolism of glutathione, a major cellular antioxidant. This compound also interacts with proteins involved in detoxification processes, contributing to the maintenance of cellular homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in modulating oxidative stress responses by affecting the levels of glutathione within cells. This compound can impact cell proliferation and apoptosis, thereby influencing overall cell function. Additionally, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-glutamyl transpeptidase, which facilitates the transfer of the gamma-glutamyl group. This interaction leads to the formation of gamma-glutamyl amino acids, which are crucial for maintaining glutathione levels. This compound can also modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular metabolism. These interactions ultimately influence gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been observed to affect cellular function, including alterations in glutathione metabolism and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance antioxidant defense mechanisms and improve cellular function. At high doses, this compound may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its adverse effects at higher concentrations .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle, which is essential for glutathione metabolism. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, facilitating the synthesis and degradation of glutathione. This compound also affects metabolic flux and the levels of metabolites involved in antioxidant defense and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound can be transported across cell membranes, affecting its availability and function within cells. The distribution of this compound is crucial for its role in maintaining cellular homeostasis .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, where it participates in biochemical reactions essential for cellular metabolism and antioxidant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamyltyrosine can be synthesized through enzymatic methods using gamma-glutamyltranspeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from gamma-glutamyl compounds to amino acids or short peptides . The reaction conditions typically involve an aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius. The enzyme is added to the reaction mixture, and the reaction is allowed to proceed for several hours.

Industrial Production Methods

Industrial production of this compound involves the use of recombinant DNA technology to produce gamma-glutamyltranspeptidase in large quantities. The enzyme is then used in a bioreactor to catalyze the synthesis of this compound from gamma-glutamyl compounds and tyrosine. The reaction conditions are optimized to maximize yield and purity, and the product is purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamyltyrosine undergoes several types of chemical reactions, including hydrolysis, transpeptidation, and oxidation .

    Hydrolysis: The gamma-glutamyl bond can be cleaved by hydrolysis, resulting in the formation of gamma-glutamate and tyrosine.

    Transpeptidation: this compound can participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to another amino acid or peptide.

    Oxidation: The tyrosine residue in this compound can undergo oxidation, leading to the formation of dopaquinone and other oxidative products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in an aqueous solution with a pH range of 7 to 8 and a temperature range of 25 to 37 degrees Celsius.

    Transpeptidation: Requires the presence of gamma-glutamyltranspeptidase and an acceptor amino acid or peptide. The reaction conditions are similar to those used for hydrolysis.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or molecular oxygen under mild conditions.

Major Products Formed

    Hydrolysis: Gamma-glutamate and tyrosine.

    Transpeptidation: Gamma-glutamyl derivatives of the acceptor amino acid or peptide.

    Oxidation: Dopaquinone and other oxidative products of tyrosine.

Scientific Research Applications

Gamma-Glutamyltyrosine has several scientific research applications in various fields :

    Chemistry: Used as a model compound to study peptide bond formation and cleavage.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential therapeutic effects in conditions such as oxidative stress and inflammation.

    Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in food products.

Comparison with Similar Compounds

Gamma-Glutamyltyrosine is unique compared to other similar compounds due to its specific structure and biochemical properties :

    Similar Compounds: Gamma-glutamylcysteine, gamma-glutamylmethionine, gamma-glutamyltryptophan.

    Uniqueness: The presence of the tyrosine residue imparts unique antioxidant properties and potential therapeutic effects.

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXCWVSSLFQDS-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995841
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7432-23-7
Record name Glutamyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995841
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Record name N-L-γ-glutamyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name gamma-Glutamyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of γ-glutamyltyrosine as a potential biomarker?

A: Research suggests that elevated levels of γ-glutamyltyrosine in the blood are associated with increased oxidative stress [, ]. This association is likely due to its role as a byproduct of the glutathione cycle, a crucial antioxidant defense mechanism in the body []. Studies have linked higher γ-glutamyltyrosine levels to shorter leukocyte telomere length, a marker of biological aging [], and increased risk of severe COVID-19 []. Moreover, it has been identified as a potential predictor of mortality in critically ill patients [].

Q2: Are there any other conditions or diseases where γ-glutamyltyrosine has been implicated?

A: Beyond the aforementioned conditions, γ-glutamyltyrosine has shown potential as a biomarker in other areas. Research indicates its potential role in feed efficiency in broiler chickens []. Additionally, it was identified as a potential biomarker associated with hyperlipidemia in zebrafish studies focusing on the benefits of mussel-derived plasmalogens []. While these studies highlight its potential in diverse fields, further research is needed to confirm its specific roles in these contexts.

Q3: What analytical techniques are typically employed to measure γ-glutamyltyrosine levels?

A: Measuring γ-glutamyltyrosine typically involves metabolomics profiling, often utilizing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [, , , ]. These methods enable researchers to identify and quantify a wide range of metabolites, including γ-glutamyltyrosine, in biological samples like blood or serum. The choice of specific techniques and platforms may vary depending on the study design and the research question being addressed.

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